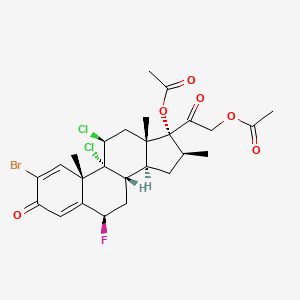
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. This compound is characterized by its complex structure, which includes multiple halogen substitutions and hydroxyl groups, making it a potent molecule with significant biological activity .
準備方法
The synthesis of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps. The process typically starts with a suitable steroid precursor, which undergoes halogenation, hydroxylation, and acetylation reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired substitutions and functional group additions . Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
作用機序
The mechanism of action of this compound involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding alters the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various enzymes and signaling molecules involved in the inflammatory response .
類似化合物との比較
Similar compounds include other corticosteroid derivatives like:
- 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate .
- 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate . The uniqueness of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) lies in its specific halogen and hydroxyl substitutions, which confer distinct biological activities and pharmacokinetic properties .
Mometasone: 9,21-Dichloro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
特性
CAS番号 |
57781-61-0 |
|---|---|
分子式 |
C26H30BrCl2FO6 |
分子量 |
608.3 g/mol |
IUPAC名 |
[2-[(6R,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H30BrCl2FO6/c1-12-6-15-16-7-19(30)17-8-20(33)18(27)9-23(17,4)25(16,29)21(28)10-24(15,5)26(12,36-14(3)32)22(34)11-35-13(2)31/h8-9,12,15-16,19,21H,6-7,10-11H2,1-5H3/t12-,15-,16-,19+,21-,23-,24-,25-,26-/m0/s1 |
InChIキー |
CAPJXOFUERKRLV-NHWDUKQOSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


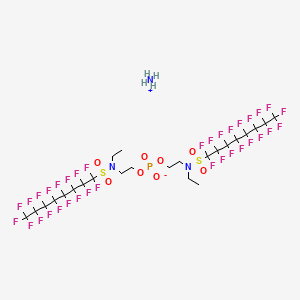
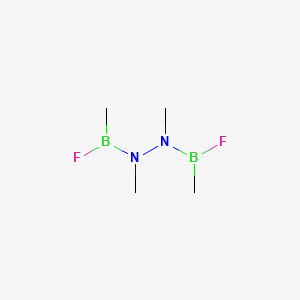
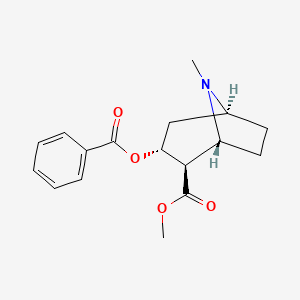
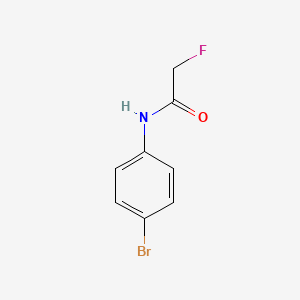
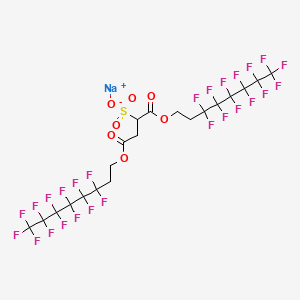
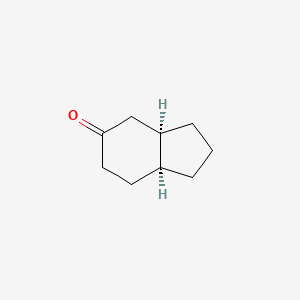
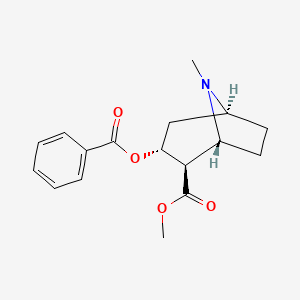
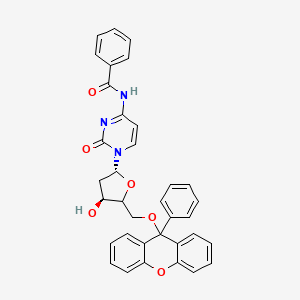
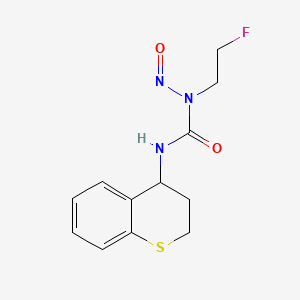
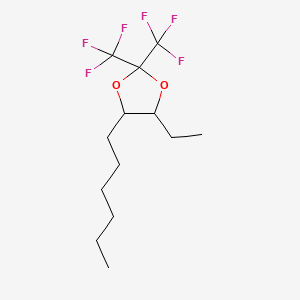

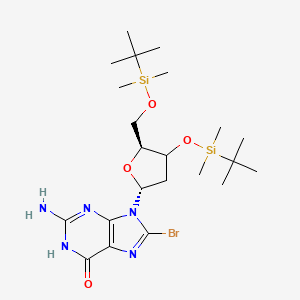

![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)
